molecular formula C23H15Cl2F7N2O2 B11525183 (1E)-1-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine

(1E)-1-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine

Cat. No.: B11525183
M. Wt: 555.3 g/mol
InChI Key: JWPBXCZMXUPPAW-WMQZSVIDSA-N
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Description

(1E)-1-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-2-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZINE is a complex organic compound characterized by its unique structure, which includes multiple halogenated aromatic rings and a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-2-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZINE typically involves multiple steps, starting with the preparation of the individual aromatic components. The key steps include:

    Halogenation: Introduction of chlorine and fluorine atoms into the aromatic rings.

    Etherification: Formation of the methoxy and ethoxy groups.

    Condensation: Reaction of the halogenated aromatic compounds with hydrazine derivatives under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and etherification processes, followed by condensation reactions in high-yield reactors. The use of catalysts and optimized reaction conditions ensures the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups.

    Reduction: Reduction reactions may target the hydrazine moiety.

    Substitution: Halogen atoms in the aromatic rings can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of corresponding aldehydes or carboxylic acids.

    Reduction: Formation of amines or hydrazides.

    Substitution: Formation of substituted aromatic compounds with varied functional groups.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new materials with specific electronic or optical properties.

Biology

In biological research, it may be used as a probe to study enzyme interactions or as a precursor for bioactive molecules.

Medicine

Industry

In industrial chemistry, the compound can be used in the synthesis of advanced polymers or as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of (1E)-1-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-2-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The halogenated aromatic rings may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1E)-1-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-2-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZINE is unique due to its combination of multiple halogenated aromatic rings and a hydrazine moiety, which confer distinct chemical reactivity and potential for diverse applications.

Properties

Molecular Formula

C23H15Cl2F7N2O2

Molecular Weight

555.3 g/mol

IUPAC Name

N-[(E)-[4-[(2,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-2,3,5,6-tetrafluoro-4-(trifluoromethyl)aniline

InChI

InChI=1S/C23H15Cl2F7N2O2/c1-2-35-16-7-11(3-6-15(16)36-10-12-4-5-13(24)8-14(12)25)9-33-34-22-20(28)18(26)17(23(30,31)32)19(27)21(22)29/h3-9,34H,2,10H2,1H3/b33-9+

InChI Key

JWPBXCZMXUPPAW-WMQZSVIDSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC2=C(C(=C(C(=C2F)F)C(F)(F)F)F)F)OCC3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC2=C(C(=C(C(=C2F)F)C(F)(F)F)F)F)OCC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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